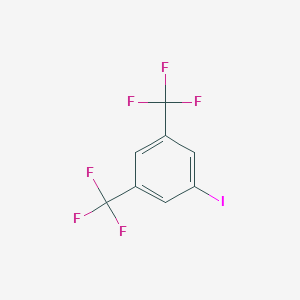

1-Iodo-3,5-bis(trifluoromethyl)benzene

Descripción

Propiedades

IUPAC Name |

1-iodo-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6I/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPIZIZDKPFXLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F6I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348146 | |

| Record name | 1-Iodo-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328-73-4 | |

| Record name | 1-Iodo-3,5-bis(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodo-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(trifluoromethyl)-5-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Iodo-3,5-bis(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed laboratory-scale protocol for the synthesis of 1-iodo-3,5-bis(trifluoromethyl)benzene, a key building block in the development of pharmaceuticals, agrochemicals, and advanced materials. The unique electronic properties conferred by the trifluoromethyl groups make this compound a valuable intermediate in organic synthesis.

Introduction

This compound is a halogenated aromatic compound widely utilized for its versatile reactivity. The presence of two strong electron-withdrawing trifluoromethyl groups significantly influences the reactivity of the aromatic ring and the carbon-iodine bond. This makes it an ideal substrate for a variety of cross-coupling reactions and nucleophilic substitutions, enabling the introduction of diverse functionalities into complex molecules.

Synthesis Pathway: Sandmeyer-Type Iodination

The most common and reliable method for the laboratory synthesis of this compound is the Sandmeyer-type reaction. This process involves the diazotization of 3,5-bis(trifluoromethyl)aniline followed by the introduction of iodine using potassium iodide. This copper-free transformation is known for its broad substrate scope and generally good yields.

The overall reaction is a two-step, one-pot procedure:

-

Diazotization: 3,5-Bis(trifluoromethyl)aniline is treated with a cold, acidic solution of sodium nitrite to form the corresponding arenediazonium salt.

-

Iodination: The in-situ generated diazonium salt is then treated with potassium iodide, which acts as both a nucleophile and a reducing agent, to yield the desired this compound with the evolution of nitrogen gas.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Reagent Specifications

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents |

| 3,5-Bis(trifluoromethyl)aniline | C₈H₅F₆N | 229.12 | 10 | 1.0 |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | - | - |

| Sodium Nitrite | NaNO₂ | 69.00 | 12 | 1.2 |

| Potassium Iodide | KI | 166.00 | 15 | 1.5 |

| Deionized Water | H₂O | 18.02 | - | - |

| Diethyl Ether (for extraction) | (C₂H₅)₂O | 74.12 | - | - |

| Saturated Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | - | - |

| Brine | - | - | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - |

Table 2: Product Specifications and Yield

| Product | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield (g) | Estimated Actual Yield (g) | Estimated Yield (%) |

| This compound | C₈H₃F₆I | 340.01 | 3.40 | 2.55 - 2.89 | 75 - 85 |

Note: The estimated yield is based on typical yields for Sandmeyer iodination of anilines bearing electron-withdrawing groups.

Experimental Protocol

This protocol is an adapted procedure based on general Sandmeyer-type iodination reactions and should be performed with strict adherence to all safety precautions.

Materials and Equipment:

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel (250 mL)

-

Beakers and graduated cylinders

-

Rotary evaporator

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Reagents:

-

3,5-Bis(trifluoromethyl)aniline

-

Concentrated sulfuric acid (98%)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Deionized water

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

Part 1: Diazotization

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-bis(trifluoromethyl)aniline (1.0 eq) in a solution of concentrated sulfuric acid in deionized water. This should be done carefully and in a well-ventilated fume hood due to the exothermic nature of dissolving concentrated acid.

-

Cool the flask in an ice bath to 0-5 °C with constant stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (1.2 eq) in a minimal amount of cold deionized water.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline solution using a dropping funnel. Maintain the temperature of the reaction mixture between 0 and 5 °C throughout the addition. Careful temperature control is critical to prevent the decomposition of the diazonium salt.

-

After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the arenediazonium salt.

Part 2: Iodination

-

While maintaining the cold temperature, slowly add a solution of potassium iodide (1.5 eq) in deionized water to the diazonium salt solution. Vigorous evolution of nitrogen gas should be observed.

-

After the addition of potassium iodide is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Continue stirring for 1-3 hours, or until the evolution of nitrogen gas ceases.

Part 3: Work-up and Purification

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any excess iodine (the dark color of iodine should disappear).

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them sequentially with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield a colorless to pale yellow oil.

Safety Precautions

-

Diazonium salts are potentially explosive, especially when dry. Always handle them in solution and at low temperatures.[1][2][3] Never isolate the diazonium salt intermediate.

-

Sodium nitrite is a strong oxidizer and is toxic if swallowed. [4][5][6][7] Avoid contact with skin and eyes, and prevent its contact with combustible materials.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care, using appropriate personal protective equipment.

-

The reaction generates nitrogen gas, which can cause a pressure buildup. Ensure the reaction is performed in an open or well-vented system.

-

All procedures should be carried out in a well-ventilated fume hood.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

Table 3: Spectral Data

| Technique | Expected Data |

| ¹H NMR | Signals in the aromatic region consistent with the structure.[8] |

| ¹³C NMR | Signals corresponding to the aromatic carbons and the trifluoromethyl carbons. |

| ¹⁹F NMR | A singlet corresponding to the six equivalent fluorine atoms of the two trifluoromethyl groups. |

| GC-MS | A molecular ion peak (M⁺) at m/z = 340, corresponding to the molecular weight of the product.[8] |

| IR Spectroscopy | Characteristic peaks for C-H, C-F, and C-I bonds. |

Visualizations

Synthesis Workflow

References

- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 2. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nj.gov [nj.gov]

- 5. ICSC 1120 - SODIUM NITRITE [chemicalsafety.ilo.org]

- 6. trc-corp.com [trc-corp.com]

- 7. chemtradelogistics.com [chemtradelogistics.com]

- 8. This compound | C8H3F6I | CID 630970 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-Iodo-3,5-bis(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, key synthetic applications, and experimental methodologies related to 1-Iodo-3,5-bis(trifluoromethyl)benzene. This versatile organofluorine compound serves as a critical building block in medicinal chemistry, materials science, and organic synthesis, primarily owing to the unique electronic properties conferred by the two trifluoromethyl groups and the reactive carbon-iodine bond.

Core Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2][3] Its properties are dominated by the presence of the electron-withdrawing trifluoromethyl groups, which influence its reactivity and physical characteristics.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃F₆I | [1] |

| Molecular Weight | 340.01 g/mol | [1] |

| Physical State | Liquid | [2][3] |

| Appearance | Colorless to light yellow | [1] |

| Boiling Point | 172 °C (at 760 mmHg) | [1] |

| 59-61 °C (at 10 mmHg) | [2][3] | |

| Density | 1.919 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.463 | [2][3] |

| Solubility | Insoluble in water; Soluble in common organic solvents.[4] | - |

Spectroscopic and Identification Data

Definitive identification of this compound is achieved through a combination of spectroscopic techniques and physical constants.

Table 2: Identification and Spectroscopic Parameters

| Identifier | Value | Source(s) |

| CAS Number | 328-73-4 | [1] |

| PubChem CID | 630970 | [1] |

| InChI Key | VDPIZIZDKPFXLI-UHFFFAOYSA-N | [2] |

| SMILES | FC(F)(F)c1cc(I)cc(c1)C(F)(F)F | [2] |

Key Synthetic Application: The Sonogashira Coupling Reaction

A primary application of this compound in organic synthesis is its use as an aryl halide in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction forms a carbon-carbon bond between the aryl halide and a terminal alkyne, yielding a substituted alkyne. The strong electron-withdrawing nature of the trifluoromethyl groups can enhance the reactivity of the C-I bond towards oxidative addition to the palladium(0) catalyst.

References

An In-depth Technical Guide to 1-Iodo-3,5-bis(trifluoromethyl)benzene (CAS: 328-73-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Iodo-3,5-bis(trifluoromethyl)benzene, a key building block in modern organic synthesis. The document details its chemical and physical properties, spectroscopic data, and safety information. Emphasis is placed on its application in cross-coupling reactions, which are fundamental in the construction of complex organic molecules for the pharmaceutical and material science industries. Detailed experimental protocols for its use in Sonogashira, Suzuki, and Heck reactions are provided, alongside a discussion of its role in the synthesis of biologically active compounds.

Introduction

This compound is a halogenated aromatic compound distinguished by the presence of two electron-withdrawing trifluoromethyl groups and a reactive iodine atom on a benzene ring.[1] This unique substitution pattern imparts desirable physicochemical properties, such as enhanced thermal stability and chemical resistance, making it a valuable intermediate in various synthetic applications.[2] Its primary utility lies in its role as an electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]

Chemical and Physical Properties

This compound is typically a white or colorless to light yellow powder, lump, or clear liquid.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 328-73-4 | [1] |

| Molecular Formula | C₈H₃F₆I | [1] |

| Molecular Weight | 340.01 g/mol | [2] |

| Appearance | White or colorless to light yellow powder to lump to clear liquid | [2] |

| Boiling Point | 172 °C | [2] |

| 59-61 °C at 10 mmHg | [3] | |

| Density | 1.919 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.463 | [3] |

| Flash Point | 74 °C (165.2 °F) - closed cup | [3] |

| Solubility | Slightly soluble in water | [4] |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques. A summary of available data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Spectra available on PubChem | [1] |

| ¹³C NMR | Spectra available on PubChem | [1] |

| ¹⁹F NMR | Spectra available on PubChem | [1] |

| Mass Spectrometry (GC-MS) | Spectra available on PubChem | [1] |

| Infrared (IR) Spectroscopy (ATR) | Spectra available on PubChem | [1] |

Synthesis

While multiple synthetic routes may exist, a common laboratory-scale synthesis of this compound involves the direct iodination of 1,3-bis(trifluoromethyl)benzene. A general representation of this synthesis is depicted below.

Caption: General synthesis of this compound.

Reactivity and Applications in Organic Synthesis

The presence of the iodo group makes this compound an excellent substrate for a variety of cross-coupling reactions. The electron-withdrawing nature of the two trifluoromethyl groups can also influence the reactivity of the C-I bond and the properties of the resulting products.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide to form a C(sp)-C(sp²) bond. This reaction is a powerful tool for the synthesis of substituted alkynes.

Caption: Workflow for the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is a representative example and may require optimization.

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 mmol), and a copper(I) co-catalyst like copper(I) iodide (0.04-0.10 mmol).

-

Addition of Reagents: Add a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and dimethylamine (DMA) (e.g., 9:1 v/v, 10 mL), followed by a base, typically an amine base like triethylamine (2.0-3.0 mmol).

-

Reactant Addition: Add phenylacetylene (1.2 mmol) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1-(phenylethynyl)-3,5-bis(trifluoromethyl)benzene.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide.

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a representative example and may require optimization.

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol), phenylboronic acid (1.2-1.5 mmol), a palladium catalyst such as palladium(II) acetate (0.02-0.05 mmol), and a suitable ligand like triphenylphosphine (0.04-0.10 mmol).

-

Addition of Base and Solvent: Add a base, for instance, an aqueous solution of potassium carbonate (2.0 M, 2.0 mmol), and a solvent system such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).

-

Degassing: Degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-30 minutes.

-

Reaction Conditions: Heat the reaction mixture to a temperature of 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

-

Purification: Purify the residue by flash column chromatography to yield 3,5-bis(trifluoromethyl)-1,1'-biphenyl.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.

Caption: Workflow for the Heck reaction.

Experimental Protocol: Heck Reaction of this compound with Styrene

This protocol is a representative example and may require optimization.

-

Reaction Setup: Combine this compound (1.0 mmol), styrene (1.2-1.5 mmol), a palladium catalyst such as palladium(II) acetate (0.01-0.05 mmol), and a base, for example, triethylamine (1.5-2.0 mmol), in a suitable solvent like N,N-dimethylformamide (DMF). A phosphine ligand may be added if required.

-

Reaction Conditions: Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 120 °C. Monitor the reaction's progress by TLC or GC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic extracts with water and brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel to obtain the desired stilbene derivative.

Applications in Drug Discovery and Materials Science

The 3,5-bis(trifluoromethyl)phenyl motif is of significant interest in medicinal chemistry. The trifluoromethyl groups can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound serves as a crucial starting material for the synthesis of various biologically active compounds, including kinase inhibitors. For instance, compounds bearing the 3,5-bis(trifluoromethyl)phenyl moiety have shown potent inhibitory activity against kinases such as EGFR.[5]

In materials science, the introduction of the 3,5-bis(trifluoromethyl)phenyl group can impart unique properties to organic materials, such as increased thermal stability, and can be used in the synthesis of polymers and liquid crystals.[2]

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

|

| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell).

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Conclusion

This compound is a versatile and valuable reagent in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions provides a reliable pathway for the construction of complex molecular architectures. The unique electronic properties conferred by the trifluoromethyl groups make it an attractive building block for the development of novel pharmaceuticals and advanced materials. This guide has provided a detailed overview of its properties, reactivity, and key applications, along with practical experimental protocols to aid researchers in its effective utilization.

References

Spectroscopic Profile of 1-Iodo-3,5-bis(trifluoromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the versatile chemical intermediate, 1-Iodo-3,5-bis(trifluoromethyl)benzene. This document presents tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition. The logical workflow for spectroscopic analysis of this compound is also visualized.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.24 | Singlet | 1H | Aromatic H (position 4) |

| 8.20 | Singlet | 2H | Aromatic H (positions 2, 6) |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| 92.1 | C-I (position 1) |

| 122.8 (q, J ≈ 273 Hz) | -CF₃ |

| 132.5 (q, J ≈ 35 Hz) | C-CF₃ (positions 3, 5) |

| 133.8 | C-H (position 4) |

| 139.8 | C-H (positions 2, 6) |

¹⁹F NMR (Fluorine-19 NMR)

| Chemical Shift (δ) ppm | Assignment |

| -63.8 | -CF₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1620 | Medium | C=C Aromatic stretch |

| 1460 | Medium | C=C Aromatic stretch |

| 1370 | Strong | C-F stretch |

| 1280 | Strong | C-F stretch |

| 1140 | Strong | C-F stretch |

| 890 | Strong | C-H out-of-plane bend |

| 680 | Strong | C-I stretch |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 340 | High | [M]⁺ (Molecular Ion)[1] |

| 213 | Medium | [M - I]⁺[1] |

| 163 | Low | [M - I - CF₂]⁺[1] |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 10-20 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

¹H NMR: Spectra were recorded on a 400 MHz spectrometer. A standard single-pulse experiment was used with a pulse width of 30 degrees, a relaxation delay of 5 seconds, and an acquisition time of 4 seconds. Typically, 16 scans were co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR: Spectra were acquired on the same 400 MHz spectrometer operating at a carbon frequency of 100 MHz. A proton-decoupled pulse sequence was used with a 45-degree pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds. Several thousand scans were accumulated to obtain a high-quality spectrum.

-

¹⁹F NMR: Spectra were recorded on a spectrometer operating at a fluorine frequency of 376 MHz. A simple pulse-and-acquire sequence was used, with proton decoupling. Chemical shifts were referenced to an external standard of CFCl₃.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat this compound was placed directly onto the ATR crystal. The spectrum was recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in dichloromethane was injected into the GC. The mass spectrometer was operated in full scan mode over a mass range of m/z 50-500. The ionization energy was set to 70 eV.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Caption: Workflow for the structural elucidation of this compound.

References

An In-depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 1-Iodo-3,5-bis(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-3,5-bis(trifluoromethyl)benzene is a versatile and highly reactive organoiodine compound that has garnered significant attention in modern organic synthesis. Its unique electronic properties, stemming from the presence of two strongly electron-withdrawing trifluoromethyl groups on the aromatic ring, render the carbon-iodine bond particularly susceptible to a variety of bond-forming reactions. This technical guide provides a comprehensive overview of the reactivity of the C-I bond in this valuable building block, with a focus on its application in key cross-coupling reactions and Grignard reagent formation. The information presented herein is intended to serve as a practical resource for researchers and professionals in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.[1]

The strategic placement of the trifluoromethyl groups at the meta positions relative to the iodine atom significantly influences the reactivity of the molecule. These electron-withdrawing groups enhance the electrophilicity of the ipso-carbon, facilitating oxidative addition to low-valent transition metal catalysts. This heightened reactivity makes this compound an excellent substrate for a range of palladium- and copper-catalyzed cross-coupling reactions, which are fundamental tools for the construction of complex molecular architectures.[1]

This guide will delve into the specifics of several key transformations, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann couplings, as well as the formation and utility of the corresponding Grignard reagent. Each section will provide detailed experimental protocols, quantitative data where available, and mechanistic insights visualized through logical diagrams.

Cross-Coupling Reactions: A Gateway to Molecular Diversity

The carbon-iodine bond in this compound serves as a versatile handle for the introduction of a wide array of functional groups through transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, in comparison to C-Br or C-Cl bonds, often allows for milder reaction conditions and broader substrate scope.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. The reaction of this compound with various arylboronic acids provides a direct route to substituted biaryl structures, which are prevalent in pharmaceuticals and functional materials. The electron-deficient nature of the iodoarene generally leads to efficient oxidative addition, a key step in the catalytic cycle.

Quantitative Data for Suzuki-Miyaura Coupling:

| Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1,4-dibromo-2-(trifluoromethyl)benzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2 equiv) | Toluene/EtOH/H₂O | 12 | 95 |

| 2,4-dichloro-1-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (2 equiv) | Toluene | 18 | 88 |

| 1-iodo-2-(trifluoromethyl)benzene | 3-Thienylboronic acid | PdCl₂(dppf) (3) | CsF (2 equiv) | Dioxane | 16 | 92 |

Note: This data is representative of similar systems and serves to illustrate the general reactivity.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol) or Cs₂CO₃ (2.0 mmol).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand (if required).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1, 5 mL).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired biaryl product.

Logical Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne motifs. This compound is an excellent substrate for this reaction due to the high reactivity of the C-I bond, often proceeding under mild conditions.[2]

Quantitative Data for Sonogashira Coupling:

| Alkyne Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 4 | 95 |

| 1-Octyne | Pd(OAc)₂ (1), XPhos (2) | - | Cs₂CO₃ (2 eq) | Dioxane | 60 | 6 | 91 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 50 | 3 | 98 |

| 2-Ethynylpyridine | Pd(PPh₃)₂Cl₂ (cat.) | CuI (cat.) | Et₃N | Triethylamine | - | - | - |

Note: The entry with 2-ethynylpyridine indicates a successful reaction, though quantitative yield was not the focus of the cited study.[2]

Experimental Protocol: Sonogashira Coupling of this compound

-

To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (4 mol%).

-

Add a degassed solvent such as triethylamine or a mixture of THF and an amine base.

-

Add this compound (1.0 mmol) to the flask.

-

Slowly add the terminal alkyne (1.1 mmol) via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired arylalkyne.

Logical Diagram: Sonogashira Coupling Catalytic Cycles

Caption: The interconnected catalytic cycles of palladium and copper in the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds. The reaction couples aryl halides with a wide range of primary and secondary amines. The electron-deficient nature of this compound makes it a highly suitable substrate for this transformation, facilitating the synthesis of anilines bearing the 3,5-bis(trifluoromethyl)phenyl moiety, which are of interest in medicinal chemistry.

Quantitative Data for Buchwald-Hartwig Amination:

| Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu (1.2 equiv) | Toluene | 100 | 12 | 96 |

| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2 equiv) | Dioxane | 110 | 18 | 89 |

| n-Butylamine | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS (1.5 equiv) | THF | 80 | 10 | 93 |

| Diethylamine | Pd₂(dba)₃ (1.5) | JohnPhos (3) | K₂CO₃ (2 equiv) | t-AmylOH | 120 | 24 | 85 |

Note: This data is representative of typical conditions for Buchwald-Hartwig aminations and illustrates the expected high reactivity.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., XPhos-Pd-G3, 1-3 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 mmol).

-

Add this compound (1.0 mmol) and the amine (1.2 mmol).

-

Add the degassed solvent (e.g., toluene, 3 mL).

-

Seal the tube and heat the reaction mixture with stirring for the specified time (typically 12-24 hours) at a temperature of 80-110 °C.

-

After cooling to room temperature, dilute the mixture with an organic solvent and filter through a plug of silica gel, eluting with additional solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to afford the desired N-aryl product.

Logical Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of biaryl ethers and other C-heteroatom bonds. While often requiring harsh conditions, modern modifications have improved its scope and utility. The reaction of this compound can be employed to synthesize diaryl ethers or other coupled products, though it is often superseded by the milder palladium-catalyzed methods.[3][4][5]

Experimental Protocol: Ullmann Biaryl Ether Synthesis

-

To a reaction vessel, add this compound (1.0 mmol), the desired phenol (1.2 mmol), a copper catalyst (e.g., CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline, 20-40 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

-

Add a high-boiling polar solvent such as DMF, NMP, or DMSO.

-

Heat the reaction mixture to a high temperature (typically 120-180 °C) under an inert atmosphere.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

Logical Diagram: Proposed Ullmann Condensation Pathway

Caption: A plausible mechanistic pathway for the Ullmann diaryl ether synthesis.

Grignard Reagent Formation and Reactivity

The carbon-iodine bond in this compound is also amenable to the formation of the corresponding Grignard reagent, 3,5-bis(trifluoromethyl)phenylmagnesium iodide. This organometallic species is a potent nucleophile and a strong base, enabling a variety of synthetic transformations. However, the preparation of trifluoromethyl-substituted Grignard reagents requires careful control of reaction conditions due to their potential instability.[6][7]

Experimental Protocol: Preparation and Reaction of 3,5-bis(trifluoromethyl)phenylmagnesium Iodide [7]

Safety Note: The preparation of trifluoromethyl-substituted Grignard reagents has been reported to be hazardous under certain conditions. Strict adherence to safety protocols, including working in a well-ventilated fume hood and behind a blast shield, is essential.

-

Grignard Formation:

-

To a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a mechanical stirrer under an inert atmosphere, add magnesium turnings (1.2 equiv).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of this compound (1.0 equiv) in anhydrous THF.

-

Add a small portion of the iodide solution to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).

-

Slowly add the remaining iodide solution to maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.

-

After the addition is complete, stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with an Electrophile (e.g., Acetic Anhydride):

-

In a separate flask, cool a solution of the electrophile (e.g., excess acetic anhydride) in anhydrous THF to -10 to -15 °C.[7]

-

Slowly add the freshly prepared Grignard reagent to the cooled electrophile solution via cannula, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by distillation or column chromatography.

-

Logical Diagram: Grignard Reagent Workflow

Caption: A workflow diagram illustrating the formation of the Grignard reagent and its subsequent reaction.

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. The electron-withdrawing nature of the trifluoromethyl groups significantly activates the carbon-iodine bond, making it an excellent substrate for a variety of important transformations. This guide has provided an overview of its reactivity in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann cross-coupling reactions, as well as in the formation of the corresponding Grignard reagent. The detailed protocols and mechanistic diagrams presented herein are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile compound in the synthesis of complex and valuable molecules. The continued exploration of the reactivity of this compound is expected to lead to the development of novel synthetic methodologies and the discovery of new chemical entities with important applications in medicine and materials science.[1]

References

Electrophilic Iodination of 1,3-Bis(trifluoromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical methodologies for the electrophilic iodination of 1,3-bis(trifluoromethyl)benzene. This reaction is of significant interest in medicinal chemistry and materials science, as the resulting product, 1-iodo-3,5-bis(trifluoromethyl)benzene, serves as a versatile building block for the synthesis of complex fluorinated molecules.[1][2] The presence of two strongly electron-withdrawing trifluoromethyl groups makes the aromatic ring significantly deactivated, presenting a challenge for direct electrophilic substitution. This guide provides a summary of effective iodination methods, detailed experimental protocols, and a discussion of the underlying reaction mechanisms.

Reaction Principle and Regioselectivity

The electrophilic aromatic substitution of 1,3-bis(trifluoromethyl)benzene with iodine is governed by the directing effects of the trifluoromethyl (-CF₃) groups. These groups are powerful deactivating meta-directors due to their strong inductive electron-withdrawing nature. Consequently, the incoming electrophile, an activated iodine species (I⁺), will preferentially substitute at the position meta to both -CF₃ groups. In the case of 1,3-bis(trifluoromethyl)benzene, this leads to the highly regioselective formation of this compound.

Iodination Methodologies and Quantitative Data

Due to the deactivated nature of the substrate, standard iodination conditions are often ineffective. The successful iodination of 1,3-bis(trifluoromethyl)benzene requires the use of highly reactive electrophilic iodine reagents. These are typically generated in situ by combining an iodine source with a strong oxidizing agent or a strong acid. The following table summarizes effective methods for the iodination of deactivated aromatic compounds, which are applicable to 1,3-bis(trifluoromethyl)benzene.

| Iodinating System | Substrate | Acid/Activator | Temp. (°C) | Time | Yield (%) | Reference |

| N-Iodosuccinimide (NIS) | Nitrobenzene | Trifluoromethanesulfonic acid (TfOH) | 0 | < 1 min | 79-85 | [3] |

| N-Iodosuccinimide (NIS) | 2-Fluorobenzoic acid | Sulfuric acid (conc.) | RT | 16 h | 93 | [3] |

| Iodine (I₂) / Silver Sulfate (Ag₂SO₄) | Nitrobenzene | Sulfuric acid (conc.) | RT | - | Good | [3] |

| Iodine (I₂) / Nitric Acid (HNO₃) | Deactivated arenes | - | RT | - | High | [4] |

Experimental Protocols

The following protocols are detailed methodologies for key experiments cited in the literature for the iodination of deactivated aromatic compounds and are adaptable for the synthesis of this compound.

Protocol 1: Iodination using N-Iodosuccinimide and Trifluoromethanesulfonic Acid

This method utilizes a superacid to generate a highly electrophilic iodinating agent and is effective for even strongly deactivated substrates.

Materials:

-

1,3-Bis(trifluoromethyl)benzene

-

N-Iodosuccinimide (NIS)

-

Trifluoromethanesulfonic acid (TfOH)

-

Ice-water bath

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, cool trifluoromethanesulfonic acid to 0 °C in an ice-water bath.

-

Slowly add N-iodosuccinimide (1.0-1.1 equivalents) to the cold TfOH with efficient stirring.

-

To this solution, add 1,3-bis(trifluoromethyl)benzene (1.0 equivalent) dropwise, ensuring the temperature remains at 0 °C.[3]

-

The reaction is typically rapid; monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice-water.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography or distillation.

Protocol 2: Iodination using N-Iodosuccinimide and Sulfuric Acid

This protocol offers a more economical yet effective alternative for the iodination of deactivated aromatic rings.

Materials:

-

1,3-Bis(trifluoromethyl)benzene

-

N-Iodosuccinimide (NIS)

-

Concentrated sulfuric acid (98%)

-

Ice-water bath

-

Dichloromethane (or other suitable organic solvent)

-

10% aqueous sodium bisulfite solution

-

Water

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask containing a solution of 1,3-bis(trifluoromethyl)benzene (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or acetonitrile), add N-iodosuccinimide (1.0-1.2 equivalents).[3]

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for up to 16 hours, monitoring the progress by TLC or GC-MS.[3]

-

After completion, carefully pour the reaction mixture into a beaker containing ice-water.

-

If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with dichloromethane.

-

Wash the organic layer with 10% aqueous sodium bisulfite solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product as needed.

Visualizations

Reaction Mechanism

The electrophilic iodination of 1,3-bis(trifluoromethyl)benzene proceeds through a classic electrophilic aromatic substitution mechanism.

Caption: Mechanism of electrophilic iodination.

Experimental Workflow

A generalized workflow for the synthesis and purification of this compound is depicted below.

Caption: General experimental workflow.

Logical Relationships of Reaction Parameters

The success of the iodination is dependent on several key factors, the relationship of which is outlined below.

Caption: Key parameters in electrophilic iodination.

References

An In-depth Technical Guide to the Solubility of 1-Iodo-3,5-bis(trifluoromethyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Iodo-3,5-bis(trifluoromethyl)benzene, a critical building block in modern synthetic chemistry. Given the compound's importance in the development of novel pharmaceuticals and advanced materials, a thorough understanding of its solubility is paramount for reaction optimization, purification, and formulation.[1]

Core Compound Properties

This compound, also known as 3,5-Bis(trifluoromethyl)iodobenzene, is a halogenated hydrocarbon.[2] It typically appears as a white or colorless to light yellow powder or liquid.[1] Key physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 328-73-4 |

| Molecular Formula | C₈H₃F₆I |

| Molecular Weight | 340.01 g/mol [1] |

| Appearance | White or colorless to light yellow powder to lump to clear liquid[1] |

| Density | ~1.919 g/mL at 25 °C |

| Boiling Point | 172 °C[1] or 59-61 °C at 10 mmHg |

| Refractive Index | n20/D ~1.463 |

Solubility Profile

The following table provides an expected qualitative solubility in common laboratory solvents. Researchers should treat this as a guide and are strongly encouraged to determine quantitative solubility for their specific application and conditions using the protocol outlined in the subsequent section.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water | Highly Polar Protic | Insoluble/Slightly Soluble | As a large, nonpolar organic molecule, it cannot overcome the strong hydrogen bonding network of water.[2][3] |

| Methanol, Ethanol | Polar Protic | Sparingly Soluble | The polarity of the alcohol hydroxyl group is less favorable for dissolving the nonpolar solute. |

| Hexane, Heptane | Nonpolar | Soluble | The nonpolar nature of aliphatic hydrocarbons is well-suited to dissolve the nonpolar aryl halide through van der Waals forces. |

| Toluene, Xylene | Nonpolar Aromatic | Highly Soluble | The aromatic nature of the solvent and solute allows for favorable π-stacking interactions in addition to dispersion forces. |

| Dichloromethane (DCM) | Polar Aprotic | Highly Soluble | DCM's polarity is moderate, and it is an excellent solvent for a wide range of organic compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | Highly Soluble | The ether functionality and cyclic structure make THF a versatile solvent for many organic molecules. |

| Acetone | Polar Aprotic | Soluble | The ketone's polarity allows it to dissolve a range of compounds, including aryl halides. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | A powerful polar aprotic solvent capable of dissolving many organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong polar aprotic solvent, though its high boiling point can be a consideration for removal. |

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes a standard laboratory method for determining the solubility of this compound in a given organic solvent at a specific temperature.

Objective: To determine the saturation concentration of this compound in a selected organic solvent.

Materials:

-

This compound (solute)

-

Selected organic solvent (e.g., Toluene, THF)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or incubator

-

Syringes and syringe filters (0.2 µm, solvent-compatible)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., GC-MS, HPLC-UV)

Procedure:

-

Preparation of Supersaturated Solutions: a. Add a pre-weighed excess amount of this compound to a vial. An excess is critical to ensure saturation is reached. b. Accurately add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: a. Tightly cap the vial to prevent solvent evaporation. b. Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C). c. Vigorously agitate the mixture using a magnetic stirrer or vortex mixer for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodic shaking can also be employed.

-

Sample Collection and Preparation: a. After the equilibration period, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle. b. Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the undissolved solid. c. Immediately attach a syringe filter to the syringe and dispense the solution into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles. d. Record the exact volume of the filtered saturated solution.

-

Quantification: a. Dilute the collected saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument. b. Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-MS or HPLC-UV) to determine the concentration of this compound.

-

Calculation of Solubility: a. From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution. b. Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

Solubility (g/L) = (Concentration from analysis in g/L) x (Dilution Factor)

Workflow and Visualization

The logical flow of the experimental protocol can be visualized as follows.

Caption: Experimental workflow for determining the solubility of a compound.

References

A Technical Guide to 1-Iodo-3,5-bis(trifluoromethyl)benzene for Researchers and Drug Development Professionals

An In-depth Review of Commercial Availability, Synthesis, and Key Synthetic Applications

Introduction

1-Iodo-3,5-bis(trifluoromethyl)benzene is a key building block in modern organic synthesis, particularly valued in the fields of pharmaceutical development and materials science. Its unique electronic properties, stemming from the presence of two strongly electron-withdrawing trifluoromethyl groups and a reactive iodine atom, make it a versatile substrate for a variety of cross-coupling reactions. This technical guide provides a comprehensive overview of the commercial suppliers of this compound, a detailed experimental protocol for its synthesis, and methodologies for its application in several critical carbon-carbon and carbon-nitrogen bond-forming reactions.

Commercial Availability

A range of chemical suppliers offer this compound, with varying purities and quantities. Researchers should consider both purity and price when selecting a supplier. The following table summarizes the offerings from several prominent vendors.

| Supplier | Product Number(s) | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | 366706 | 98% | 1 g, 5 g | $33.32 (5g) |

| Thermo Scientific Chemicals | AAA1087806 | ≥97% | 5 g, 25 g | $55.65 (5g) |

| Aladdin Scientific | I122626-100g | ≥97% | 100 g | $123.90 (100g)[1] |

| SynHet | CAS-328-73-4 | >99% | 1g, 2.5g, 5g, 10g, 25g, 50g, 100g, 250g | Price on Request |

| Chem-Impex | 09681 | ≥98% (GC) | Custom packaging | Price on Request |

| TCI America | B1868 | >98.0% (GC) | 5 g, 25 g | Price on Request |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing information.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves a Sandmeyer-type reaction starting from the readily available 3,5-bis(trifluoromethyl)aniline. This two-step process first involves the formation of a diazonium salt, which is then displaced by an iodide.

Experimental Protocol: Synthesis via Diazotization and Iodination

Materials:

-

3,5-bis(trifluoromethyl)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Thiosulfate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice Bath

-

Standard Glassware for Organic Synthesis

Procedure:

-

Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 3,5-bis(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. While maintaining the temperature below 5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise. Stir the resulting mixture for 30 minutes at this temperature. The formation of the diazonium salt can be monitored by testing for the absence of nitrous acid with starch-iodide paper.

-

Iodination: In a separate flask, dissolve potassium iodide (1.5 eq) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate will form.

-

Work-up: Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until nitrogen evolution ceases. Cool the mixture to room temperature and extract the product with diethyl ether. Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless to pale yellow liquid.

References

An In-depth Technical Guide to the Safe Handling of 1-Iodo-3,5-bis(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-Iodo-3,5-bis(trifluoromethyl)benzene, a versatile reagent in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a halogenated hydrocarbon with the chemical formula (CF₃)₂C₆H₃I.[1] Its unique structure, featuring two electron-withdrawing trifluoromethyl groups, makes it a valuable building block in various chemical reactions.[2] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₈H₃F₆I | [3] |

| Molecular Weight | 340.00 g/mol | [1] |

| CAS Number | 328-73-4 | [1] |

| Appearance | White or colorless to light yellow powder to lump to clear liquid | [2] |

| Boiling Point | 59-61 °C at 10 mmHg | [1] |

| Density | 1.919 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.463 | [1] |

| Flash Point | 74 °C (165.2 °F) - closed cup | [4] |

| Solubility | Slightly soluble in water | [5] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. It is crucial to understand its potential risks to ensure safe handling.

GHS Hazard Classification:

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2 |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) |

Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements:

A comprehensive list of precautionary statements should be consulted from the safety data sheet before handling. Key precautions include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P264: Wash skin thoroughly after handling.[4]

-

P271: Use only outdoors or in a well-ventilated area.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.

| PPE | Specification |

| Eye Protection | Chemical splash goggles or a face shield.[6] |

| Hand Protection | Nitrile rubber gloves. Double gloving may be appropriate for extended handling.[7] |

| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[8] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if working outside a fume hood or if irritation is experienced.[7] |

Handling and Storage

Proper handling and storage procedures are essential to maintain the chemical's integrity and prevent accidents.

-

Handling:

-

Storage:

First Aid Measures

In case of exposure, immediate medical attention is required.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10] |

| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10] |

Experimental Protocols

This compound is a key reagent in Sonogashira coupling reactions, a powerful method for forming carbon-carbon bonds.[5] Below is a general experimental protocol for a Sonogashira coupling reaction.

General Protocol for Sonogashira Coupling:

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq)

-

Copper(I) iodide (CuI, 0.025 eq)

-

Anhydrous solvent (e.g., THF, DMF, or 1,4-dioxane)

-

Amine base (e.g., diisopropylamine, triethylamine, 7.0 eq)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask or reaction tube under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst and copper(I) iodide. Evacuate and backfill the flask with the inert gas three times.

-

Addition of Reagents: Add the anhydrous solvent via syringe. Sequentially add this compound, the amine base, and the terminal alkyne via syringe while stirring.

-

Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like diethyl ether. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Diagram 1: General Safety and Handling Workflow

This diagram illustrates the essential steps for safely handling this compound in a laboratory setting.

Caption: A workflow for the safe handling of this compound.

Diagram 2: Sonogashira Coupling Reaction Pathway

This diagram illustrates the role of this compound in a Sonogashira coupling reaction.

Caption: A simplified pathway for the Sonogashira coupling reaction.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. orgsyn.org [orgsyn.org]

- 3. This compound | C8H3F6I | CID 630970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-双(三氟甲基)碘苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, 97+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. chemistry.nd.edu [chemistry.nd.edu]

- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 10. thalesnano.com [thalesnano.com]

In-Depth Technical Guide: Thermal Stability of 1-Iodo-3,5-bis(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Iodo-3,5-bis(trifluoromethyl)benzene is a key building block in modern organic synthesis, valued for its utility in constructing complex molecules, particularly in the pharmaceutical and materials science sectors. The presence of two strongly electron-withdrawing trifluoromethyl groups and a labile carbon-iodine bond dictates its reactivity and, critically, its thermal stability. A thorough understanding of its behavior under thermal stress is paramount for safe handling, reaction optimization, and storage. This guide provides a comprehensive overview of the thermal stability of this compound, drawing upon established principles of physical organic chemistry and data from analogous compounds, in the absence of specific public domain experimental data for this molecule.

Introduction

This compound is an aromatic compound featuring a benzene ring substituted with an iodine atom and two trifluoromethyl groups at the 3 and 5 positions. The trifluoromethyl groups are potent electron-withdrawing groups, significantly influencing the electronic properties of the aromatic ring. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making it a focal point for both desired reactivity in cross-coupling reactions and potential thermal decomposition.

Physicochemical and Thermal Properties

A summary of key physical properties is presented below. It is important to note the absence of experimentally determined thermal decomposition data in the public domain. The table includes placeholders for such data to highlight what would be critical for a complete thermal stability profile.

| Property | Value |

| Molecular Formula | C₈H₃F₆I |

| Molecular Weight | 340.01 g/mol |

| Boiling Point | 172 °C (at 760 mmHg) |

| Density | 1.92 g/cm³ |

| Decomposition Temperature (TGA) | Data not available |

| Onset of Decomposition (DSC) | Data not available |

| Heat of Decomposition (DSC) | Data not available |

Factors Influencing Thermal Stability

The thermal stability of this compound is governed by a balance of several structural and electronic factors.

-

Carbon-Iodine Bond Strength: The C-I bond is inherently weak and prone to homolytic cleavage upon heating, initiating decomposition.

-

Electron-Withdrawing Trifluoromethyl Groups: The two -CF₃ groups significantly withdraw electron density from the benzene ring. This can have a stabilizing effect on the aromatic system itself. However, the impact on the C-I bond strength is complex and not straightforward to predict without experimental data.

-

Presence of Impurities: Catalytic amounts of transition metals or other radical initiators can lower the decomposition temperature.

-

Atmosphere: The presence of oxygen or other reactive gases can influence the decomposition pathways.

Potential Thermal Decomposition Pathways

The primary anticipated thermal decomposition pathway for this compound is initiated by the homolytic cleavage of the C-I bond.

This initial step would be followed by a cascade of radical reactions, including hydrogen abstraction from solvent or other molecules, and radical-radical coupling to form higher molecular weight byproducts.

Experimental Protocols for Thermal Stability Assessment

To definitively determine the thermal stability of this compound, the following experimental techniques are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to lose mass due to decomposition.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible.

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen to prevent oxidation).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The onset temperature of decomposition is identified as the point where significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, including decomposition.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

An exothermic peak will indicate the decomposition of the sample, with the onset of the peak providing the decomposition temperature.

Safe Handling and Storage Recommendations

Given the potential for thermal decomposition, the following precautions are recommended:

-

Storage: Store in a cool, dark place, away from heat and light sources. An inert atmosphere (e.g., nitrogen or argon) is advisable for long-term storage to minimize oxidative degradation.

-

Handling: Avoid heating the compound to elevated temperatures unless necessary for a chemical reaction. When performing reactions at high temperatures, ensure the setup is in a well-ventilated fume hood and behind a safety shield.

-

Incompatibilities: Avoid contact with strong oxidizing agents and radical initiators.

Conclusion

While specific experimental data on the thermal stability of this compound is not currently in the public domain, a qualitative understanding can be derived from the known properties of aryl iodides and the electronic effects of trifluoromethyl groups. The compound should be handled with the assumption that it is thermally labile, particularly at elevated temperatures. For applications requiring precise knowledge of its thermal limits, it is imperative to conduct experimental thermal analysis using techniques such as TGA and DSC. This will ensure safe and optimized use in research and development.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 1-Iodo-3,5-bis(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the Suzuki-Miyaura cross-coupling of 1-iodo-3,5-bis(trifluoromethyl)benzene with various arylboronic acids. This reaction is a powerful tool for the synthesis of complex biaryl structures, which are prevalent in medicinal chemistry and materials science. The electron-withdrawing nature of the trifluoromethyl groups on the iodobenzene substrate presents unique challenges, and the conditions outlined below are optimized for achieving high yields with such electron-poor systems.

Data Presentation: Reaction Conditions and Yields

The successful Suzuki-Miyaura coupling of electron-poor aryl halides like this compound is highly dependent on the choice of catalyst, ligand, and base. The following table summarizes typical reaction conditions and corresponding yields for the synthesis of various 3,5-bis(trifluoromethyl)biphenyl derivatives.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (7.5) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 18 | 95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 12 | 92 |

| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 80 | 24 | 88 |

| 4 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | DMF | 90 | 16 | 90 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (2.5) | RuPhos (5) | K₃PO₄ (2.0) | THF | 80 | 20 | 85 |

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol should be adapted and optimized for specific substrates and scales.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf))

-

Ligand (if required, e.g., SPhos, XPhos, RuPhos)

-

Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃, K₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)

-

Degassed water (if using a biphasic system)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk flask or equivalent)

-

Magnetic stirrer and heating mantle/oil bath

-

Standard work-up and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., Toluene). If a biphasic system is used, add the degassed water.

-

Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes, or by the freeze-pump-thaw method (3 cycles).

-